molecular formula C11H11BrN2 B1487284 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole CAS No. 2231675-92-4

3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole

Cat. No.: B1487284
CAS No.: 2231675-92-4
M. Wt: 251.12 g/mol
InChI Key: IVIVDQFRJXBTLN-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole can induce apoptosis in cancer cells through various mechanisms such as inhibition of protein kinases involved in cell proliferation .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridoindole derivatives effectively inhibited tumor growth in xenograft models. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis .

2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity—common contributors to neurodegenerative diseases.

Case Study:
In vitro studies indicated that this compound could reduce neuronal cell death induced by glutamate toxicity. This finding points to its potential use in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler indole derivatives. The bromination step is crucial for enhancing its biological activity.

Table: Synthetic Pathways

StepReaction TypeStarting MaterialProduct
1BrominationIndole derivative3-Bromo-indole
2CyclizationBrominated indoleTetrahydropyridoindole
3PurificationCrude productPure this compound

Potential Applications in Drug Development

1. Targeting Kinase Inhibitors
The compound's structure suggests it could inhibit specific kinases involved in cancer progression. Ongoing research aims to optimize its structure for enhanced selectivity and potency against targeted kinases.

2. Development of Novel Antidepressants
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a potential mechanism being explored .

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-5-10-11(13-6-7)8-3-1-2-4-9(8)14-10/h5-6,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIVDQFRJXBTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Reactant of Route 2
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Reactant of Route 3
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Reactant of Route 4
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Reactant of Route 5
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole
Reactant of Route 6
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole

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